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Compound of Interest

Compound Name: 2-Propionyl-1-pyrroline

Cat. No.: B135276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
propionyl-1-pyrroline, a significant compound in the field of flavor and aroma chemistry. This

document compiles available mass spectrometry (MS) and nuclear magnetic resonance (NMR)

data, details relevant experimental protocols, and presents a generalized analytical workflow.

Introduction
2-Propionyl-1-pyrroline (C₇H₁₁NO, Mol. Wt.: 125.1683 g/mol ) is a volatile heterocyclic

compound known for its contribution to the characteristic aromas of various food products.[1][2]

Accurate and detailed spectroscopic data are crucial for its identification, quantification, and for

understanding its formation and stability in different matrices. This guide aims to provide

researchers and professionals with a consolidated resource for the analytical characterization

of this molecule.

Spectroscopic Data
The spectroscopic data are essential for the structural elucidation and confirmation of 2-
propionyl-1-pyrroline. The following sections present the available mass spectrometry and

nuclear magnetic resonance data.

Mass Spectrometry (MS)
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Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for the identification of

volatile compounds. The mass spectrum of 2-propionyl-1-pyrroline is characterized by a

molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for 2-Propionyl-1-Pyrroline (EI-MS)

m/z Relative Intensity (%) Putative Fragment

125 25 [M]⁺ (Molecular Ion)

96 100 [M - C₂H₅]⁺

68 50 [M - C₂H₅CO]⁺

41 30 [C₃H₅]⁺

Data sourced from NIST WebBook.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectroscopic data provides detailed information about the carbon-hydrogen

framework of 2-propionyl-1-pyrroline. A key study by Favino et al. (1996) reported the NMR

and MS characterization of this compound. While the specific chemical shifts (δ) and coupling

constants (J) from this study are not widely available in public databases, the work serves as

the primary reference for the NMR analysis of this molecule. Researchers requiring definitive

NMR data should consult this original publication.

Experimental Protocols
The following protocols are adapted from established methods for the analysis of the closely

related and extensively studied compound, 2-acetyl-1-pyrroline, and are applicable for the

spectroscopic analysis of 2-propionyl-1-pyrroline.

Sample Preparation for GC-MS Analysis
For the analysis of volatile compounds like 2-propionyl-1-pyrroline from a solid or liquid

matrix, headspace solid-phase microextraction (HS-SPME) is a common and effective

technique.
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Sample Aliquoting: Accurately weigh a representative portion of the sample (e.g., 1-5 g) into

a headspace vial.

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a

deuterated analog or a compound with similar chemical properties but different retention

time).

Matrix Modification: Depending on the sample matrix, the addition of a salt solution (e.g.,

NaCl) can be used to enhance the release of volatile compounds.

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60-80°C) for a

specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the

headspace.

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS) to the headspace for a defined time (e.g., 15-30 minutes) to adsorb the

analytes.

Desorption: Transfer the SPME fiber to the gas chromatograph injection port for thermal

desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

Gas Chromatograph (GC) Conditions:

Injector: Splitless mode, 250°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of

5°C/min, and hold for 5 minutes.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230°C.

Mass Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve a purified sample of 2-propionyl-1-pyrroline in a deuterated

solvent (e.g., CDCl₃, D₂O) in an NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

Reference: CDCl₃ at 77.16 ppm.

Analytical Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of 2-propionyl-1-
pyrroline and the logical relationship of its spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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